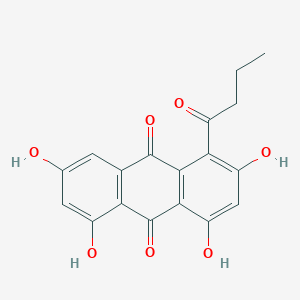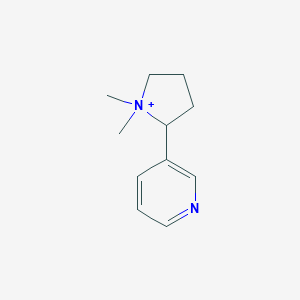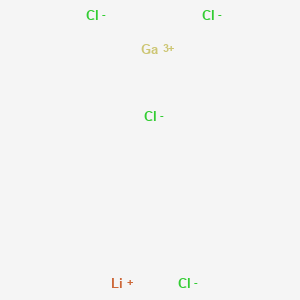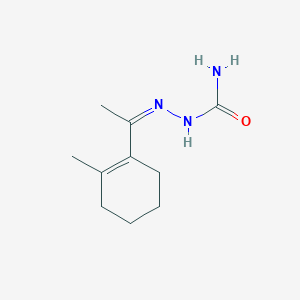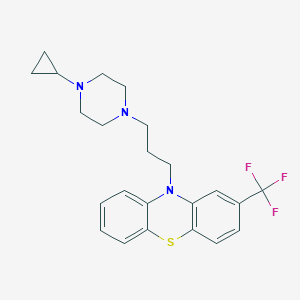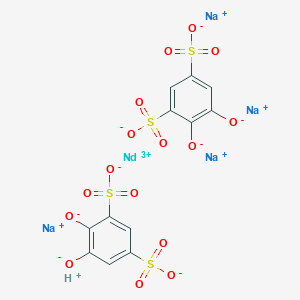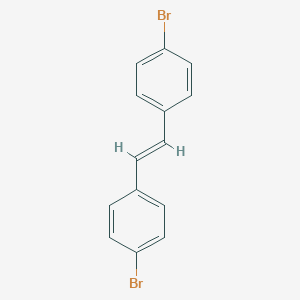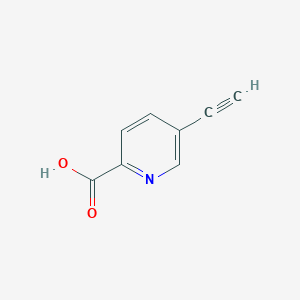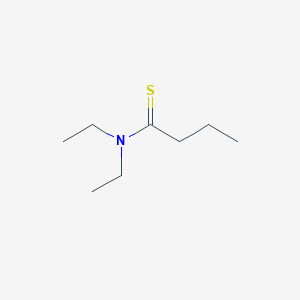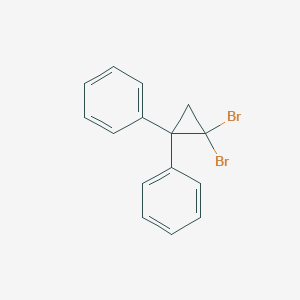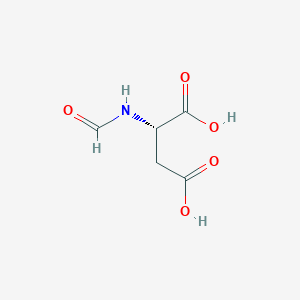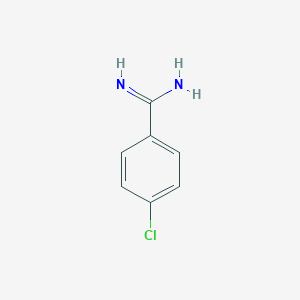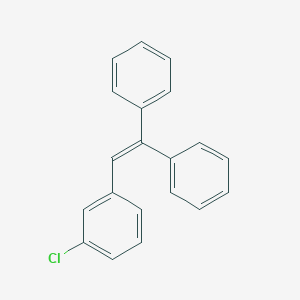
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- (also known as mepiquat chloride) is a plant growth regulator that is widely used in agriculture. It is a synthetic compound that is structurally similar to the natural plant hormone, gibberellin. Mepiquat chloride is used to control the growth of plants, increase crop yield, and improve the quality of agricultural products.
Mécanisme D'action
Mepiquat chloride works by inhibiting the biosynthesis of gibberellin, a natural plant hormone that promotes stem elongation. By inhibiting gibberellin synthesis, mepiquat chloride reduces stem elongation and promotes lateral branching, resulting in a more compact plant structure.
Effets Biochimiques Et Physiologiques
Mepiquat chloride has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellin, which results in reduced stem elongation and increased lateral branching. It also affects plant metabolism and photosynthesis, leading to changes in plant growth and development. Mepiquat chloride has been shown to improve the quality of agricultural products such as cotton, wheat, and rice by increasing yield and reducing lodging.
Avantages Et Limitations Des Expériences En Laboratoire
Mepiquat chloride is a useful tool for studying plant growth and development in the laboratory. It can be used to control plant height and promote lateral branching, which can be useful for studying the effects of plant structure on growth and development. However, mepiquat chloride has limitations in terms of its specificity and potential side effects on plant metabolism and physiology.
Orientations Futures
There are several future directions for research on mepiquat chloride. One area of research is the development of new plant growth regulators that are more specific and have fewer side effects on plant metabolism and physiology. Another area of research is the use of mepiquat chloride in combination with other plant growth regulators to achieve specific growth and developmental outcomes. Finally, there is a need for more research on the long-term effects of mepiquat chloride on plant growth and development, as well as on the environment and human health.
Méthodes De Synthèse
Mepiquat chloride is synthesized by reacting 2-(m-chlorophenyl)-1,1-diphenylethanol with hydrochloric acid. The reaction produces mepiquat chloride, which is then purified and used as a plant growth regulator.
Applications De Recherche Scientifique
Mepiquat chloride has been extensively studied for its effects on plant growth and development. It has been shown to inhibit stem elongation, increase lateral branching, and improve the quality of agricultural products such as cotton, wheat, and rice. Mepiquat chloride is also used to control plant height in ornamental plants and to increase the yield of fruit trees.
Propriétés
Numéro CAS |
18648-67-4 |
|---|---|
Nom du produit |
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- |
Formule moléculaire |
C20H15Cl |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
1-chloro-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
Clé InChI |
OWOPOOCVXXJSLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



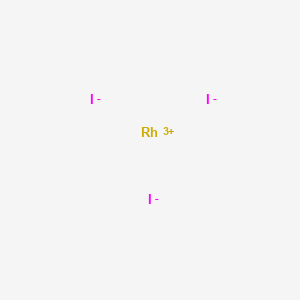
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
